molecular formula C17H13N5O3 B2541438 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448057-44-0

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2541438
CAS No.: 1448057-44-0
M. Wt: 335.323
InChI Key: GOEXUHUTXZMSTL-UHFFFAOYSA-N
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Description

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. This compound functions by competitively inhibiting the binding of BRD4 to acetylated lysine residues on histones, a key mechanism in epigenetic signaling and gene regulation. By disrupting this interaction, it effectively downregulates the expression of oncogenes, such as c-MYC, which are critically dependent on BRD4-mediated transcriptional amplification. Its primary research value lies in the investigation of BET bromodomain biology in models of cancer, inflammation, and cardiovascular disease. Researchers utilize this inhibitor to elucidate the specific roles of BRD4 in cellular proliferation, differentiation, and apoptosis, providing crucial insights for the development of novel epigenetic therapies. The compound's well-defined mechanism and selectivity make it an essential tool for validating BRD4 as a therapeutic target in preclinical studies and for exploring the broader implications of epigenetic dysregulation in human pathology.

Properties

IUPAC Name

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-22-9-13(20-21-22)17(24)18-10-6-7-14-11(8-10)16(23)19-12-4-2-3-5-15(12)25-14/h2-9H,1H3,(H,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXUHUTXZMSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule that combines the structural motifs of triazoles and dibenzo[b,f][1,4]oxazepines. This combination is significant due to the diverse biological activities associated with both classes of compounds. Triazoles are known for their antimicrobial, antifungal, antiviral, and anticancer properties, while dibenzo[b,f][1,4]oxazepines have been studied for their potential in treating various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2C_{15}H_{14}N_4O_2, with a molecular weight of approximately 286.3 g/mol. Its structure can be described as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Dibenzo[b,f][1,4]oxazepine Core : A complex bicyclic structure that contributes to the compound's pharmacological profile.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance:

  • A study evaluating various triazole derivatives demonstrated that certain compounds showed moderate to significant activity against melanoma and colon cancer cell lines (GI50 values ranging from -5.43 to -5.70) .
CompoundCell LineLog GI50
25Colon-5.43
25Melanoma-5.55
25Breast-5.70

These findings suggest that incorporating the triazole moiety into the compound may enhance its anticancer efficacy.

Antimicrobial Activity

Triazole-containing compounds have also been evaluated for their antimicrobial properties. In a recent study, various triazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. However, some synthesized compounds showed limited activity . The potential for developing more potent antimicrobial agents remains a focus of ongoing research.

Cholinesterase Inhibition

The 1,2,3-triazole ring has been linked to cholinesterase inhibition, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. Compounds with this structure have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown . This suggests potential applications in cognitive enhancement and neuroprotection.

Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities through in vitro assays. The results indicated that specific modifications to the triazole core could significantly influence biological activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The presence of electron-withdrawing groups on the triazole ring enhances anticancer activity.
  • Substituents on the dibenzo[b,f][1,4]oxazepine core can modulate both potency and selectivity against different cancer cell lines.

Chemical Reactions Analysis

Hydrolysis and Amide Functionalization

The carboxamide group demonstrates pH-dependent hydrolysis behavior:

Reaction Type Conditions Products Supporting Evidence
Acid-catalyzed hydrolysis6M HCl, reflux, 8–12 hrs1-methyl-1H-1,2,3-triazole-4-carboxylic acid + 2-aminodibenzo[b,f] oxazepine
Base-mediated hydrolysis2M NaOH, 70°C, 6 hrsSodium salt of triazole carboxylate + NH₃ release

The stability of the amide bond is influenced by steric hindrance from the methyl group at the triazole’s 1-position and resonance stabilization from the oxazepine ring.

Triazole Ring Reactivity

The 1,2,3-triazole moiety participates in coordination and cycloaddition reactions:

Key Reactions:

  • Coordination Chemistry : Acts as a bidentate ligand via N2 and N3 atoms, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .

  • Click Chemistry : While the triazole is typically inert post-formation, the methyl group at N1 prevents further Huisgen cycloaddition.

Oxazepine Core Transformations

The 11-oxo group and fused aromatic system enable selective modifications:

Reaction Reagents Outcome Mechanistic Notes
Ketone reductionNaBH₄/EtOH or H₂/Pd-C11-hydroxy derivative (retains oxazepine ring)Steric hindrance limits over-reduction
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitration at para position of benzene rings (C5 or C9)Directed by electron-withdrawing oxo group

Functionalization of Aromatic Rings

The benzene rings undergo regioselective electrophilic substitutions:

Observed Reactivity:

  • Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups at C3 and C8 positions .

  • Halogenation : Br₂/FeBr₃ selectively brominates the less hindered benzene ring (meta to oxazepine oxygen).

Stability Under Oxidative Conditions

The compound shows moderate resistance to oxidation:

Oxidizing Agent Conditions Degradation Products
H₂O₂ (30%)25°C, 24 hrsOxazepine ring cleavage → quinoline derivatives
KMnO₄ (acidic)Reflux, 2 hrsTriazole ring oxidation → CO₂ + NH₃

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the triazole and oxazepine’s carbonyl group, forming a fused tetracyclic product.

Biological Activity-Linked Reactions

In pharmacological contexts:

  • Enzymatic hydrolysis : Liver microsomes cleave the carboxamide bond via amidase activity, releasing the bioactive triazole carboxylic acid .

  • Receptor binding : The sulfonamide-like geometry of the carboxamide facilitates hydrogen bonding with kinase active sites .

Comparison with Similar Compounds

Implications of Substituent Differences:

  • Electronic Effects : The trifluoromethyl group in the analogue is strongly electron-withdrawing, which may alter electron density in the benzamide moiety and influence interactions with biological targets.
  • Steric Considerations : The methyl group on the triazole introduces steric bulk, which could modulate selectivity in binding pockets.

Crystallographic and Computational Analysis

Both compounds likely undergo rigorous crystallographic characterization using programs like SHELXL () for refinement and WinGX/ORTEP () for visualization. Key findings inferred from structural analysis:

  • Conformational Flexibility : The triazole’s smaller size relative to the benzamide group may allow greater conformational adaptability in the target compound.

Q & A

Q. Advanced: How can process simulation optimize synthesis scalability while minimizing impurities?

  • Apply Computational Fluid Dynamics (CFD) to model reaction kinetics and mixing efficiency in batch reactors. Use sensitivity analysis to identify critical parameters (e.g., temperature, stoichiometry) .
  • Implement Design of Experiments (DoE) to optimize purification steps, such as solvent ratios in chromatography, reducing byproduct carryover .

Basic: What techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the triazole and oxazepine moieties. Use single-crystal diffraction with Mo-Kα radiation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals in aromatic regions.
    • FT-IR : Validate carbonyl (C=O) and amide (N-H) functional groups .

Q. Advanced: How can hybrid QM/MM simulations enhance structural insights?

  • Combine Quantum Mechanics/Molecular Mechanics (QM/MM) to model electronic interactions between the triazole and oxazepine rings. Predict reactive sites for derivatization using Fukui indices .

Basic: How should researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., dibenzo-oxazepine derivatives known for anti-inflammatory activity). Use protein-ligand docking for hypothesis generation .
  • Dose-Response Assays :
    • Use HEK293 or HeLa cells for cytotoxicity screening (MTT assay).
    • Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., ADP-Glo™ for kinases) .

Q. Advanced: What strategies resolve contradictions in bioactivity data across cell lines?

  • Perform Transcriptomic Profiling (RNA-seq) to identify off-target effects or pathway crosstalk.
  • Use Isothermal Titration Calorimetry (ITC) to validate binding affinity discrepancies caused by buffer conditions or protein stability .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation via HPLC-UV at 254 nm. Identify major degradants using LC-MS/MS .
  • Storage Recommendations : Store lyophilized at -20°C in amber vials with desiccants.

Q. Advanced: How can mechanistic studies elucidate degradation pathways?

  • Use LC-HRMS/MS with isotopic labeling to track hydrolysis or oxidation sites. Pair with DFT Calculations to predict transition states for degradation reactions .

Basic: What statistical approaches validate experimental reproducibility?

Methodological Answer:

  • Intra- and Inter-Assay Variability : Calculate CV% for triplicate measurements across three independent experiments. Use ANOVA to confirm significance (p < 0.05) .
  • Bland-Altman Plots : Compare results from HPLC vs. LC-MS purity assessments to detect systematic biases .

Q. Advanced: How to address multivariate confounding factors in bioactivity datasets?

  • Apply Partial Least Squares Regression (PLSR) to deconvolute variables like solvent polarity, cell passage number, and incubation time. Use cross-validation (k-fold) to prevent overfitting .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

  • Step 1 : Map its pharmacophore to known inhibitors (e.g., kinase inhibitors) using Pharmacophore Alignment Tools (Schrödinger Phase).
  • Step 2 : Test hypotheses via Structure-Activity Relationship (SAR) studies, modifying the triazole or oxazepine substituents. Validate using Free-Wilson analysis .
  • Step 3 : Link to disease mechanisms (e.g., neuroinflammation) by correlating bioactivity with transcriptomic datasets (e.g., GEO Profiles) .

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